molecular formula C22H23NO5 B2387768 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-20-6

1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2387768
CAS No.: 877811-20-6
M. Wt: 381.428
InChI Key: RZQASWNJEGMYCJ-UHFFFAOYSA-N
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Description

1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with chroman-2-one under basic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative .

Scientific Research Applications

1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one stands out due to its unique combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1'-[2-(2-methoxyphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-19-8-4-5-9-20(19)27-15-21(25)23-12-10-22(11-13-23)14-17(24)16-6-2-3-7-18(16)28-22/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQASWNJEGMYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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